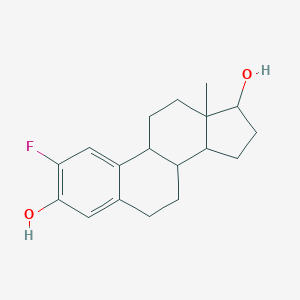
(2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a phenyl group attached to the 2,6-dimethyl-4-pyrimidinyl moiety, making it a unique and versatile molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone can be achieved through several methods. One common approach involves the oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent, promoted by potassium persulfate (K2S2O8) . Another method includes the ZnCl2-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate . These reactions typically occur under mild conditions and offer good yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as a solvent.
Substitution: Halogenated derivatives, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
(2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) . Additionally, it can interfere with nucleic acid synthesis, affecting the replication of viruses and bacteria .
Comparaison Avec Des Composés Similaires
(2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone can be compared with other pyrimidine derivatives, such as:
2,4-Dimethylpyrimidine: Similar structure but lacks the phenyl group, resulting in different chemical and biological properties.
4,6-Dimethyl-2-pyrimidinamine: Contains an amino group instead of a ketone, leading to distinct reactivity and applications.
Phenylpyrimidine: Lacks the dimethyl groups, affecting its steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its diverse applications and reactivity.
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
(2,6-dimethylpyrimidin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c1-9-8-12(15-10(2)14-9)13(16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clé InChI |
UMWGZHFLXVNCGR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=C1)C(=O)C2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=NC(=N1)C)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



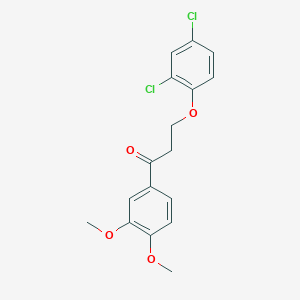
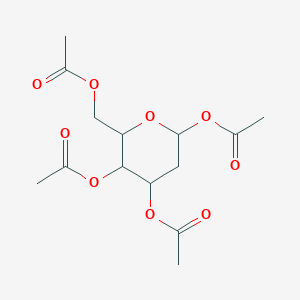

![2-[(phenylsulfonyl)amino]benzamide](/img/structure/B230996.png)
![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)


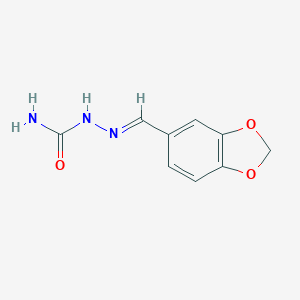
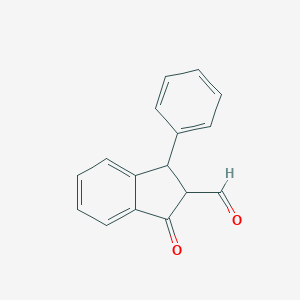


![tetramethyl 17,18-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2,4,6,8,10,12,14-octaene-3,4,11,12-tetracarboxylate](/img/structure/B231025.png)
